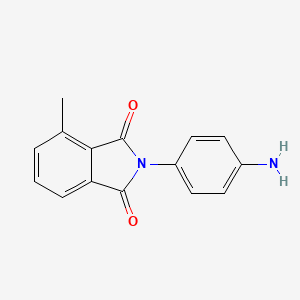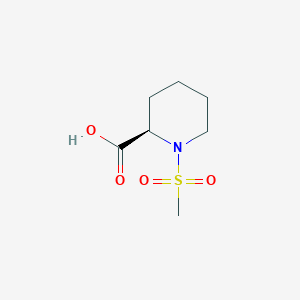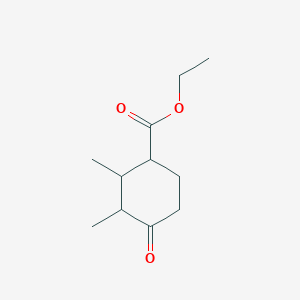
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of an ethyl ester group, two methyl groups, and a ketone functional group on a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylcyclohexanone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the use of a Diels-Alder reaction between a suitable diene and an ethyl acrylate derivative, followed by oxidation and esterification steps to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as palladium or platinum may be employed to enhance reaction efficiency and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.
Industry: The compound is used in the production of agrochemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone and ester functional groups play a crucial role in its reactivity and binding affinity. For example, in enzymatic reactions, the ketone group may undergo nucleophilic attack, leading to the formation of enzyme-substrate complexes and subsequent product formation.
Comparison with Similar Compounds
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate can be compared with other cyclohexanone derivatives, such as:
Ethyl 4-oxocyclohexanecarboxylate: Similar structure but lacks the additional methyl groups.
Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate: Contains only one methyl group.
This compound: Unique due to the presence of two methyl groups, which can influence its reactivity and physical properties.
The presence of two methyl groups in this compound makes it more sterically hindered compared to its analogs, potentially affecting its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-4-14-11(13)9-5-6-10(12)8(3)7(9)2/h7-9H,4-6H2,1-3H3 |
InChI Key |
ZBCPQKLEQXIPIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


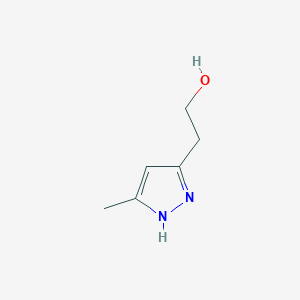
![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)
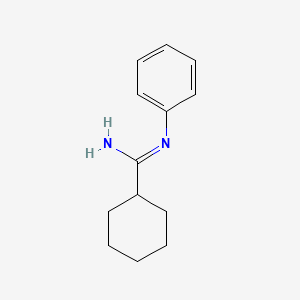
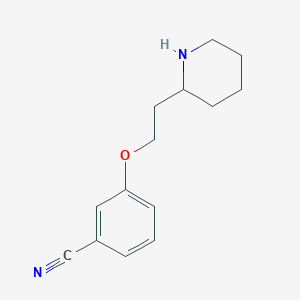
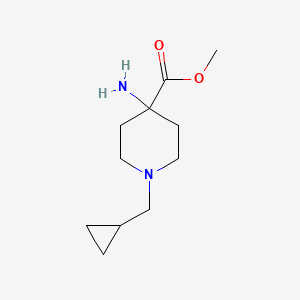
![5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13886040.png)



![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)

![5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B13886093.png)
